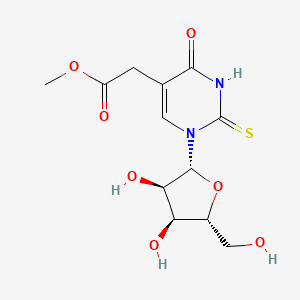
(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol is a complex organic compound with significant applications in various scientific fields. This compound is known for its intricate structure and unique properties, making it a subject of interest in chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol involves multiple steps, typically starting from simpler organic molecules. The process often includes hydrogenation, hydroxylation, and methylation reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high quality of the compound for commercial use.
化学反応の分析
Types of Reactions
(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Hydrogenation to form saturated alcohols.
Substitution: Halogenation or alkylation at specific positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives.
科学的研究の応用
(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol is utilized in several scientific research areas:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which (εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its use, such as in biological or chemical systems.
類似化合物との比較
Similar Compounds
(εR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-α,α,ε,7a-tetramethyl-1H-indene-1-pentanol-d5: A deuterated analog used in isotope labeling studies.
Calcitriol-d6: A biologically active form of vitamin D3, synthesized using similar intermediates.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This makes it valuable for specialized applications where precise molecular interactions are required.
特性
CAS番号 |
66774-84-3 |
|---|---|
分子式 |
C₁₈H₃₄O₂ |
分子量 |
282.46 |
同義語 |
(1R,3aR,4S,7aR)-1-((R)-6-Hydroxy-6-methylheptan-2-yl)-7a-methyloctahydro-1H-inden-4-ol; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


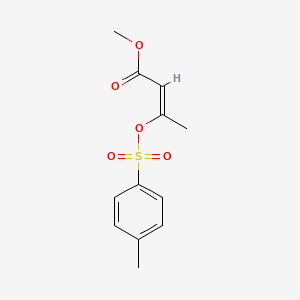
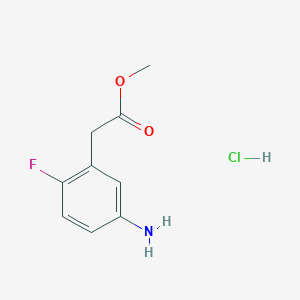
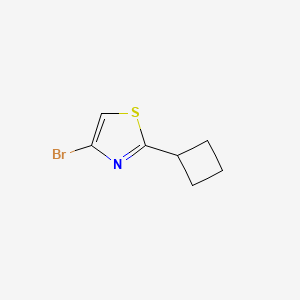
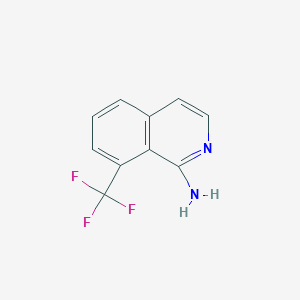
![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)
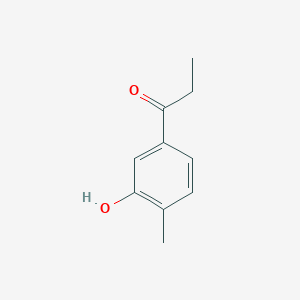
![N-[Imino(methylthio)methyl]-carbamicAcidPhenylmethylEster](/img/structure/B1145529.png)
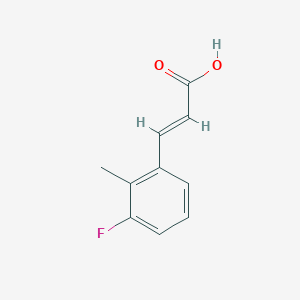
![N-[5-(Aminosulfonyl)-2-methylphenyl]-acetamide](/img/structure/B1145533.png)
